

# Application Notes and Protocols for Penicillin Susceptibility Testing in Bacteria

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These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of bacteria to penicillin and other  $\beta$ -lactam antibiotics. The following methodologies are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

## Introduction

Penicillin, the first discovered antibiotic, and its derivatives remain crucial in treating bacterial infections. However, the rise of antibiotic resistance necessitates accurate susceptibility testing to guide effective therapeutic strategies and support the development of new antimicrobial agents. This document outlines the principles and detailed procedures for the most common phenotypic and genotypic methods used to assess bacterial susceptibility to penicillin.

The primary goals of these tests are to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and to categorize the bacterium as susceptible, intermediate, or resistant based on established breakpoints.

## Key Methodologies for Penicillin Susceptibility Testing

Three primary methods are detailed below:

- Kirby-Bauer Disk Diffusion: A qualitative method that provides a categorical result (susceptible, intermediate, or resistant).
- Broth Microdilution: The "gold standard" quantitative method for determining the Minimum Inhibitory Concentration (MIC).
- E-test (Gradient Diffusion): A quantitative method that also determines the MIC.
- Molecular Detection (PCR): A genotypic method to detect the presence of specific resistance genes, such as blaZ in Staphylococcus aureus.

## Data Presentation: Interpretive Criteria for Penicillin

The following tables provide the CLSI-recommended interpretive criteria for penicillin susceptibility testing against two common bacterial pathogens. These breakpoints are essential for classifying isolates and are used in conjunction with the experimental protocols described herein.

Table 1: CLSI Interpretive Criteria for Penicillin Susceptibility Testing of Staphylococcus aureus

Testing Method	Penicillin Disk Conc.	Zone Diameter (mm)	MIC (µg/mL)	Interpretation
Disk Diffusion	10 units	≥ 29	-	Susceptible
		≤ 28	-	Resistant
MIC (Broth/Agar Dilution)	-	-	≤ 0.12	Susceptible
		≥ 0.25	-	Resistant

For isolates testing susceptible by disk diffusion or MIC, a β-lactamase test is recommended to detect potential resistance.

Table 2: CLSI Interpretive Criteria for Penicillin Susceptibility Testing of Streptococcus pneumoniae

Infection Type	MIC (µg/mL)	Interpretation
Meningitis	≤ 0.06	Susceptible
0.12	Intermediate	
≥ 0.25	Resistant	
Non-Meningitis (Oral Penicillin V)	≤ 0.06	Susceptible
0.12-1	Intermediate	
≥ 2	Resistant	
Non-Meningitis (Parenteral Penicillin G)	≤ 2	Susceptible
4	Intermediate	
≥ 8	Resistant	

Note: Disk diffusion is not reliable for predicting penicillin susceptibility in *Streptococcus pneumoniae*; MIC methods are required. An oxacillin (1 µg) disk screen can be used to predict penicillin susceptibility (a zone of ≥20 mm suggests susceptibility to penicillin).[\[1\]](#)

Table 3: Quality Control (QC) Ranges for Penicillin Susceptibility Testing

QC Organism	Testing Method	Penicillin Conc.	Acceptable Range
<i>Staphylococcus aureus</i> ATCC® 25923	Disk Diffusion	10 units	26 - 37 mm
<i>Staphylococcus aureus</i> ATCC® 29213	MIC	-	0.25 - 2.0 µg/mL
<i>Streptococcus pneumoniae</i> ATCC® 49619	MIC	-	0.25 - 1.0 µg/mL

## Experimental Protocols

## Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method determines the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.<sup>[2][3]</sup>

### Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm)
- Penicillin disks (10 units)
- Bacterial isolate (pure culture, 18-24 hours old)
- Sterile saline or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)
- Ruler or calipers

### Procedure:

- Inoculum Preparation:
  - Aseptically select 3-5 well-isolated colonies of the test organism.
  - Suspend the colonies in sterile saline or TSB.
  - Vortex to create a smooth suspension.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately  $1-2 \times 10^8$  CFU/mL).

- Inoculation of MHA Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
  - Remove excess fluid by pressing the swab against the inside of the tube.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[\[4\]](#)
  - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Application of Antibiotic Disks:
  - Using sterile forceps, aseptically place a penicillin (10 U) disk onto the surface of the inoculated MHA plate.[\[4\]](#)
  - Gently press the disk to ensure complete contact with the agar surface.
  - If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[\[4\]](#)
- Incubation:
  - Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation:
  - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.[\[5\]](#)
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established CLSI breakpoints (see Table 1).

## Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[\[6\]](#)[\[7\]](#)

**Materials:**

- 96-well microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Penicillin stock solution
- Bacterial inoculum prepared to 0.5 McFarland standard
- Multi-channel pipette
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Plate reader (optional)

**Procedure:**

- Preparation of Antibiotic Dilutions:
  - Dispense 50  $\mu\text{L}$  of CAMHB into wells 2 through 12 of a 96-well plate.
  - Prepare a working solution of penicillin at twice the highest desired final concentration.
  - Add 100  $\mu\text{L}$  of the working penicillin solution to well 1.
  - Perform a serial two-fold dilution by transferring 50  $\mu\text{L}$  from well 1 to well 2, mixing, and then transferring 50  $\mu\text{L}$  from well 2 to well 3, and so on, down to well 10. Discard 50  $\mu\text{L}$  from well 10.
  - Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
- Inoculum Preparation and Dilution:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.<sup>[4]</sup>

- Inoculation and Incubation:
  - Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).[4]
  - The final volume in each well will be 100 µL.
  - Cover the plate and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[6]
- Result Interpretation:
  - Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of penicillin that completely inhibits visible bacterial growth.[4] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
  - The results can also be read using a microplate reader.

## Protocol 3: E-test (Gradient Diffusion)

The E-test is a plastic strip with a predefined, continuous gradient of antibiotic concentrations. It provides a direct MIC value.[8][9]

Materials:

- MHA plates
- E-test strips (Penicillin)
- Bacterial inoculum prepared to 0.5 McFarland standard
- Sterile cotton swabs
- Forceps
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

Procedure:

- Inoculum Preparation and Inoculation:
  - Prepare the inoculum and inoculate the MHA plate as described in the Kirby-Bauer protocol (Protocol 1, steps 1 & 2).
- Application of E-test Strip:
  - Using sterile forceps, aseptically apply the E-test strip to the inoculated agar surface with the concentration scale facing upwards.[\[8\]](#)
  - Ensure the entire strip is in complete contact with the agar surface.
- Incubation:
  - Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Result Interpretation:
  - After incubation, a symmetrical inhibition ellipse will be visible.[\[8\]](#)
  - Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[8\]](#)

## Protocol 4: PCR for Detection of the blaZ Gene in *Staphylococcus aureus*

This protocol describes the detection of the blaZ gene, which encodes for a  $\beta$ -lactamase that confers resistance to penicillin in staphylococci.[\[10\]](#)[\[11\]](#)

Materials:

- Bacterial DNA extract
- PCR primers for blaZ (e.g., stau-blaZ-fwd: 5'-CAAAGATGATATAGTTGCTTATTCTCC-3' and stau-blaZ-rev: 5'-TGCTTGACCACTTTTATCAGC-3')[\[3\]](#)
- PCR master mix (containing Taq polymerase, dNTPs, buffer)



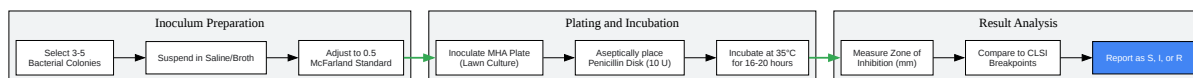
- Nuclease-free water
- Thermal cycler
- Gel electrophoresis equipment and reagents
- Positive control (blaZ positive strain) and negative control (nuclease-free water)

Procedure:

- DNA Extraction:
  - Extract genomic DNA from a pure bacterial culture. A simple method is to suspend 2-5 colonies in 1 mL of sterile water, boil for 10 minutes, and then centrifuge to pellet debris. The supernatant contains the DNA.[\[11\]](#)
- PCR Reaction Setup:
  - In a PCR tube, combine the following:
    - PCR master mix
    - Forward Primer
    - Reverse Primer
    - Bacterial DNA template
    - Nuclease-free water to final volume
  - Include a positive and negative control in each run.
- Thermal Cycling:
  - Perform PCR using a thermal cycler with the following example parameters (optimization may be required):
    - Initial Denaturation: 95°C for 5 minutes

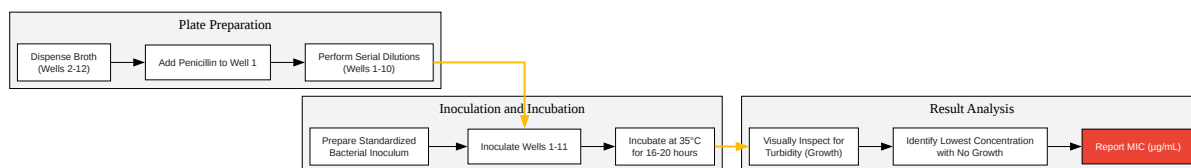
- 30-35 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 55°C for 30 seconds (adjust based on primer T<sub>m</sub>)
  - Extension: 72°C for 1 minute
  - Final Extension: 72°C for 5 minutes
- Result Interpretation:
  - Analyze the PCR products by agarose gel electrophoresis.
  - The presence of a band of the expected size (e.g., ~421 bp for the specified primers) indicates the presence of the bla<sub>Z</sub> gene, suggesting penicillin resistance. The positive control should show a band, and the negative control should not.

## Visualizations



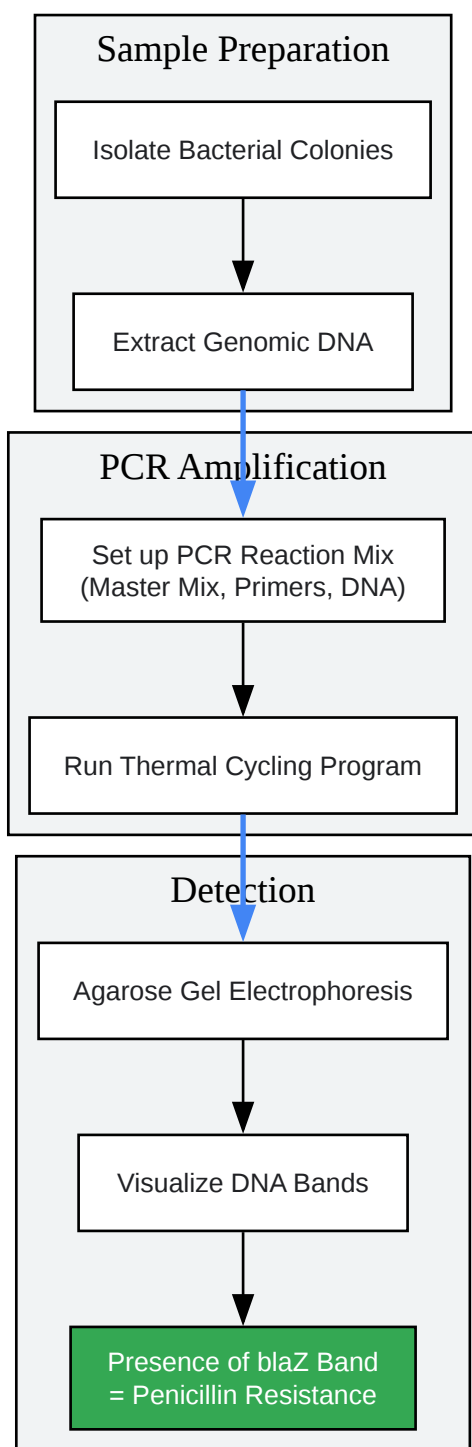
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Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.



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Caption: Workflow for Broth Microdilution MIC Determination.



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Caption: Workflow for PCR-based Detection of the blaZ Gene.

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